(3Z)-1-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-{[4-(propan-2-yl)phenyl]imino}-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound (3Z)-1-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-{[4-(PROPAN-2-YL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic molecule featuring a piperazine ring, a fluorophenyl group, and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-{[4-(PROPAN-2-YL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the fluorophenyl group is attached to the piperazine nitrogen. The final step involves the formation of the imino group through a condensation reaction with the appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-{[4-(PROPAN-2-YL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(3Z)-1-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-{[4-(PROPAN-2-YL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological and psychological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3Z)-1-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-{[4-(PROPAN-2-YL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various physiological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(3Z)-1-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-{[4-(PROPAN-2-YL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE: can be compared with other similar compounds, such as:
- (3Z)-1-{[4-(2-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-{[4-(PROPAN-2-YL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE
- (3Z)-1-{[4-(2-BROMOPHENYL)PIPERAZIN-1-YL]METHYL}-3-{[4-(PROPAN-2-YL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE
These compounds share similar structures but differ in the halogen substituent on the phenyl ring. The presence of different halogens can influence the compound’s reactivity, biological activity, and pharmacokinetic properties, highlighting the uniqueness of the fluorophenyl derivative.
Properties
Molecular Formula |
C28H29FN4O |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
1-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-(4-propan-2-ylphenyl)iminoindol-2-one |
InChI |
InChI=1S/C28H29FN4O/c1-20(2)21-11-13-22(14-12-21)30-27-23-7-3-5-9-25(23)33(28(27)34)19-31-15-17-32(18-16-31)26-10-6-4-8-24(26)29/h3-14,20H,15-19H2,1-2H3 |
InChI Key |
YUXWGEHCEKOWJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCN(CC4)C5=CC=CC=C5F |
Origin of Product |
United States |
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